4-(2-Ethyl-butylamino)-butan-1-ol
Description
Properties
Molecular Formula |
C10H23NO |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
4-(2-ethylbutylamino)butan-1-ol |
InChI |
InChI=1S/C10H23NO/c1-3-10(4-2)9-11-7-5-6-8-12/h10-12H,3-9H2,1-2H3 |
InChI Key |
INLRSPQDNSVLPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Lipophilicity: The 2-ethyl-butylamino group in the target compound increases lipophilicity compared to 4-(dimethylamino)butan-1-ol (logP ~1.2 estimated) due to its longer alkyl chain. This may enhance membrane permeability but reduce aqueous solubility. In contrast, 4-((2-(2-Methoxyethoxy)ethyl)amino)-butan-1-ol incorporates hydrophilic ether linkages, balancing lipophilicity and solubility .
The absence of a nitroso group in this compound likely reduces such risks. Aromatic derivatives (e.g., compound 1d) demonstrate Sigma-1 receptor antagonism, suggesting that aromaticity enhances target binding. The target compound’s aliphatic substituents may limit similar receptor interactions .
Synthesis and Characterization: 4-(Dimethylamino)butan-1-ol is synthesized via straightforward alkylation, while 1d requires coupling with biphenyl groups under controlled conditions (e.g., EtOAc/MeOH/Et₃N) . The target compound’s synthesis would likely involve reductive amination or nucleophilic substitution with 2-ethyl-butylamine.
Pharmacokinetic and Toxicological Profiles
Key Observations:
- Carcinogenicity: NNAlF’s nitrosamine group underscores the importance of substituent choice in toxicity. The target compound’s aliphatic chain lacks such reactive moieties, suggesting a safer profile .
- Therapeutic Potential: Piperidine- and biphenyl-substituted analogs (e.g., 1d) highlight the role of aromaticity in central nervous system targeting. The target compound’s branched alkyl group may favor peripheral activity .
Preparation Methods
Halogenated Precursor Synthesis
4-Bromo-1-butanol esters serve as critical intermediates. A scalable route involves reacting tetrahydrofuran (THF) with hydrogen bromide in acetic acid to yield 4-bromo-1-acetoxybutane (III) at 25°C for 2 hours. Vacuum distillation achieves >99% purity, with THF and acetic acid recovery (90% efficiency).
Amine Coupling
The bromoester undergoes nucleophilic substitution with 2-ethylbutylamine in dichloromethane (DCM) or acetonitrile at 0–30°C. Triethylamine (2.5 eq) neutralizes HBr, driving the reaction to completion in 5 hours. Post-reaction, aqueous workup and recrystallization in ethyl acetate yield 4-(2-ethyl-butylamino)-1-acetoxybutane (II) with 85–92% yield.
Hydrolysis to Target Alcohol
The acetoxy intermediate undergoes alkaline hydrolysis (NaOH, 1:2 molar ratio) in methanol/water (3:1) at 25°C. Neutralization and extraction yield 4-(2-ethyl-butylamino)-butan-1-ol with 78–84% purity. GC-MS analysis confirms >99.5% purity after distillation.
Reductive Amination of 4-Oxo-1-butanol
Substrate Preparation
4-Oxo-1-butanol is synthesized via oxidation of 1,4-butanediol using pyridinium chlorochromate (PCC) in DCM (82% yield).
Reductive Coupling
A two-step process involves:
-
Imine Formation : 4-Oxo-1-butanol reacts with 2-ethylbutylamine in ethanol at 50°C (6 hours).
-
Reduction : Sodium borohydride (2 eq) in tetrahydrofuran (THF) at 0°C reduces the imine to the target amine. The crude product is purified via silica gel chromatography (ethyl acetate/hexane), yielding 68–75%.
Key Data:
Grignard Reaction with Paraformaldehyde
Grignard Reagent Synthesis
3-Bromopentane reacts with magnesium in 2-methyltetrahydrofuran (2-MeTHF) at 40°C to form the Grignard reagent. Initiation requires trace iodine.
Carbonyl Addition
The Grignard reagent reacts with paraformaldehyde in 2-MeTHF at −10°C. Hydrolysis with ammonium chloride yields This compound after acid-base extraction (60–65% yield).
Key Data:
Hydrolysis of Protected Intermediates
Silyl Ether Protection
This compound is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DCM (95% yield).
Deprotection and Purification
TBS ethers are cleaved with tetra-n-butylammonium fluoride (TBAF) in THF, yielding the alcohol (89% yield). Final purification uses recrystallization (n-heptane/isopropanol) for >99% purity.
Comparative Analysis of Methods
| Method | Yield | Purity | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 85–92% | >99.5% | Scalable, high yield | Requires halogenated precursors |
| Reductive Amination | 68–75% | 95–98% | Mild conditions | Multi-step, moderate yield |
| Grignard Reaction | 60–65% | 90–92% | Avoids halogens | Low-temperature sensitivity |
| Silyl Ether Hydrolysis | 89% | >99% | High purity | Costly protecting groups |
Q & A
Q. How do structural modifications (e.g., fluorination) alter its biological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
